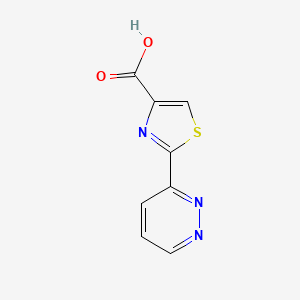
2-(Pyridazin-3-yl)thiazole-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridazin-3-yl)thiazole-4-carboxylic acid is a heterocyclic compound that features both a thiazole and a pyridazine ring.
準備方法
The synthesis of 2-(Pyridazin-3-yl)thiazole-4-carboxylic acid typically involves the reaction of pyridazine derivatives with thiazole precursors. One common method includes the condensation of 2-aminopyridazine with α-haloketones, followed by cyclization to form the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
化学反応の分析
2-(Pyridazin-3-yl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
2-(Pyridazin-3-yl)thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific optoelectronic properties.
作用機序
The mechanism of action of 2-(Pyridazin-3-yl)thiazole-4-carboxylic acid involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
類似化合物との比較
2-(Pyridazin-3-yl)thiazole-4-carboxylic acid can be compared with other similar compounds, such as:
2-(Pyridazin-4-yl)thiazole-4-carboxylic acid: Similar structure but different position of the pyridazine ring.
2-(4-Pyridyl)thiazole-4-carboxylic acid: Contains a pyridine ring instead of a pyridazine ring.
These compounds share some chemical properties but may differ in their biological activities and applications, highlighting the uniqueness of this compound .
特性
分子式 |
C8H5N3O2S |
|---|---|
分子量 |
207.21 g/mol |
IUPAC名 |
2-pyridazin-3-yl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H5N3O2S/c12-8(13)6-4-14-7(10-6)5-2-1-3-9-11-5/h1-4H,(H,12,13) |
InChIキー |
BXGYTTMAVKAANE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NN=C1)C2=NC(=CS2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















